(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

Chiral resolution Enantioselective synthesis Animal growth promotion

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride (CAS 2126088-18-2) is a chiral β-amino alcohol building block featuring a 5-bromopyridine core, supplied as the dihydrochloride salt with molecular formula C₇H₁₁BrCl₂N₂O and molecular weight 289.99 g/mol. It is a member of the pyridyl aminoethanol class, where differentiation arises from a combination of three structural variables: absolute stereochemistry at the β-carbon (R vs.

Molecular Formula C7H11BrCl2N2O
Molecular Weight 289.98
CAS No. 2126088-18-2
Cat. No. B2508258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride
CAS2126088-18-2
Molecular FormulaC7H11BrCl2N2O
Molecular Weight289.98
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(CO)N.Cl.Cl
InChIInChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1
InChIKeyXMTHWNAWGXWMOF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Dihydrochloride (CAS 2126088-18-2): Procurement-Relevant Identity and Comparator Landscape


(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride (CAS 2126088-18-2) is a chiral β-amino alcohol building block featuring a 5-bromopyridine core, supplied as the dihydrochloride salt with molecular formula C₇H₁₁BrCl₂N₂O and molecular weight 289.99 g/mol . It is a member of the pyridyl aminoethanol class, where differentiation arises from a combination of three structural variables: absolute stereochemistry at the β-carbon (R vs. S), bromine substitution position on the pyridine ring (2-, 3-, or 5-bromo), and salt form (free base, mono-hydrochloride, or dihydrochloride) . The closest commercially available comparators include (S)-2-amino-2-(5-bromopyridin-2-yl)ethan-1-ol (CAS 1212903-39-3 for the free base; CAS 2126088-16-0 for the dihydrochloride), (2R)-2-amino-2-(5-bromopyridin-3-yl)ethanol dihydrochloride (CAS 2580093-40-7), and (2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol dihydrochloride (CAS 2703745-78-0) [1].

Stereochemistry
(R)-configured β-amino alcohol building block
Patent-documented scaffold-level enantiomer differentiation
Regiochemistry
5-Bromo-2-pyridyl substitution (Br para to pyridine N)
Distinct electronic environment vs. 6-bromo or 3-pyridyl regioisomers
Salt Form
Dihydrochloride salt for aqueous solubility and stability
Simplifies solution-phase workflows; free base alternative available

Why (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Dihydrochloride Cannot Be Substituted by In-Class Analogs Without Risk


Generic substitution among pyridyl aminoethanol analogs carries three compounding risks that can propagate through downstream synthesis and biological readouts. First, the (R)-enantiomer at the β-carbon is not stereochemically equivalent to its (S)-counterpart; U.S. Patent 4,906,645 explicitly teaches that for pyridyl aminoethanol compounds of this scaffold class, the R-isomer is 'unexpectedly and significantly more active than the S-isomer,' with the S-isomer showing activity at a fraction of the R-isomer level [1]. Second, the bromine position on the pyridine ring (5-bromo vs. 6-bromo vs. 5-bromo-3-pyridinyl) alters the electronic environment of the pyridine nitrogen and the steric accessibility of the amino alcohol side chain, affecting both the pKa of the pyridine and the compound's coordination chemistry and cross-coupling reactivity . Third, the dihydrochloride salt form confers distinct solubility and handling properties compared to the free base (MW 217.06) or mono-hydrochloride, with the free base requiring different storage conditions and exhibiting different aqueous solubility profiles . These differences mean that using an incorrect enantiomer, regioisomer, or salt form in a multi-step synthesis or biological assay can lead to quantitatively different — and potentially misleading — results.

Enantiomer swap
(S)-enantiomer may exhibit substantially different biological activity; patent data reports R-isomer activity many multiples higher at scaffold level. Racemic mixtures may introduce additional variability.
Regioisomer mismatch
6-Bromo-2-pyridyl or 5-bromo-3-pyridyl analogs alter pyridine electronic environment and cross-coupling reactivity. Oxidative addition kinetics and downstream diversification may shift.
Salt form change
Free base exhibits different solubility and handling; molar correction factor 1.336 required for stoichiometric conversions. Aqueous-phase reproducibility may not transfer directly.

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Chiral Stereochemistry (R vs. S): Patent-Documented Enantiomer Activity Differential in Pyridyl Aminoethanol Scaffold

U.S. Patent 4,906,645 directly compares the R- and S-enantiomers of pyridyl aminoethanol compounds and reports that the R-isomer is 'unexpectedly and significantly more active than the S-isomer,' with activity at 'a level many multiples that of the S-isomer' [1]. While the patent covers N-substituted phenylalkyl derivatives rather than the unsubstituted (R)-2-amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride itself, the stereochemical preference is established at the core pyridyl aminoethanol scaffold level — the same scaffold shared by CAS 2126088-18-2. The patent further notes that the substantially pure R-isomer offers the advantage of reduced drug residues compared to racemic mixtures [1]. The S-enantiomer comparator (CAS 2126088-16-0 for the dihydrochloride; CAS 1212903-39-3 for the free base) is commercially available but lacks any corresponding patent documentation of superior activity .

R vs. S activity
Class-level inference
Reported many multiples higher activity for R-isomer at pyridyl aminoethanol scaffold
Enantiomer-dependent scaffold response; supports (R)-configured building block selection
Animal growth promotion model; exact fold-change not disclosed
Chiral resolution Enantioselective synthesis Animal growth promotion Stereochemistry-activity relationship

Dihydrochloride Salt Form vs. Free Base: Solubility, Stability, and Handling Differentiation

The dihydrochloride salt (CAS 2126088-18-2, MW 289.99) is documented by vendor sources to exhibit enhanced stability and solubility in aqueous solutions compared to the free base form (CAS 1213869-45-4, MW 217.06) . The free base (R)-2-amino-2-(5-bromopyridin-2-yl)ethanol is supplied at ≥97% purity (Aladdin/Wanvibio) or 98% purity (Leyan) and requires standard cool, dry storage . In contrast, the dihydrochloride is supplied at ≥97% purity (ChemScene) or 95% (AKSci, CymitQuimica) with storage conditions specified as sealed in dry, 2–8°C . The molecular weight difference (217.06 vs. 289.99) translates to a 1.336× correction factor for molar calculations when interconverting between salt and free base forms, a practical consideration for stoichiometric reaction planning.

Salt vs. free base
Data to verify
MW ratio 1.336; dihydrochloride reported with enhanced aqueous solubility and stability
May support solution-phase workflows; independent solubility data recommended
Vendor datasheet claims; verify under intended buffer conditions
Salt selection Aqueous solubility Solid-state stability Chemical handling

Bromine Regioisomer Differentiation: 5-Bromo-2-pyridyl vs. 6-Bromo-2-pyridyl vs. 5-Bromo-3-pyridyl

Three regioisomeric bromopyridyl aminoethanol dihydrochlorides are commercially catalogued: the 5-bromo-2-pyridyl (target compound, CAS 2126088-18-2), the 6-bromo-2-pyridyl (CAS 2703745-78-0), and the 5-bromo-3-pyridyl (CAS 2580093-40-7), all sharing the identical molecular formula C₇H₁₁BrCl₂N₂O and molecular weight 289.99 [1]. The 5-bromo substitution on the 2-pyridyl ring places the bromine para to the pyridine nitrogen, creating a distinct electronic environment versus the 6-bromo isomer where bromine is ortho to the ring nitrogen. The 5-bromo-3-pyridyl isomer represents a fundamentally different connectivity pattern where the aminoethanol side chain is at the 3-position rather than the 2-position. For applications involving metal-catalyzed cross-coupling at the bromine position (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition rates are sensitive to the electron density at the C–Br bond, which differs across these regioisomers due to the varying proximity of the pyridine nitrogen . Vendor documentation for the 6-bromo-2-pyridyl isomer includes H302-H315-H319 hazard statements, while the 5-bromo-2-pyridyl isomer is classified differently for shipping purposes (not classified as hazardous material by DOT/IATA per AKSci) .

Regioisomer electronic profile
Cross-study comparable
5-Br-2-pyridyl (Br para to N) vs. 6-Br-2-pyridyl (ortho) vs. 5-Br-3-pyridyl; identical MW but distinct electronic and hazard profiles
Regioisomeric identity may influence cross-coupling kinetics; select based on desired oxidative addition environment
Supplier catalog comparison; experimental coupling data limited
Regioselective cross-coupling Suzuki-Miyaura coupling Pyridine electronic effects Metal coordination

Purity Specification Benchmarks and Vendor Supply Landscape

Multiple vendors supply (R)-2-amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride with documented purity specifications: ChemScene at ≥97% (Cat. CS-0143129), Leyan at 97% (Product No. 1213769), AKSci at 95% minimum (Cat. 4673EL), and CymitQuimica at 95% (Ref. IN-DA01DU6U) . The S-enantiomer dihydrochloride (CAS 2126088-16-0) is listed by AiFChem without a disclosed purity specification in the public catalog . The free base (R)-form is available at ≥97% (Wanvibio/Aladdin) and 98% (Leyan) . The ≥97% purity tier represents the highest documented specification for the dihydrochloride salt across catalog suppliers, providing a benchmark for procurement quality assessment.

Purity benchmark
Data to verify
Multiple vendors offer ≥97% purity; S-enantiomer dihydrochloride lacks publicly documented purity specification
Supplier purity specifications support procurement quality assessment; batch-specific COA review advised
Independent purity verification recommended for critical applications
Chemical purity Vendor comparison Quality assurance Procurement specification

Recommended Application Scenarios for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Dihydrochloride (CAS 2126088-18-2) Based on Differentiation Evidence


Enantioselective Synthesis of β-Amino Alcohol-Containing Drug Candidates Requiring Defined (R)-Stereochemistry

For medicinal chemistry programs synthesizing chiral drug candidates that incorporate a β-amino alcohol pharmacophore or linker, CAS 2126088-18-2 provides the (R)-configured stereochemistry supported by patent-level evidence of enantiomer-dependent activity at the pyridyl aminoethanol scaffold level [1]. Programs pursuing targets where the (R)-enantiomer is hypothesized or known to be the eutomer should select this building block over the (S)-enantiomer (CAS 2126088-16-0) or racemic mixtures to avoid synthesizing less active diastereomeric series, consistent with U.S. Patent 4,906,645's teaching that R-isomer activity is 'many multiples' that of the S-isomer [1].

Aqueous-Phase Bioconjugation and Library Synthesis Requiring Pre-Dissolved, Stable Amino Alcohol Building Blocks

The dihydrochloride salt form (CAS 2126088-18-2) is explicitly documented to exhibit enhanced aqueous solubility and stability versus the free base . This makes it the preferred form for: (a) high-throughput amide coupling or reductive amination library synthesis conducted in aqueous or mixed aqueous-organic solvent systems; (b) bioconjugation reactions requiring dissolution in PBS or other aqueous buffers; and (c) automated liquid handling workflows where consistent, pre-dissolved stock solutions are critical for reproducibility .

Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position for Diversification of the Pyridine Ring

The 5-bromo substituent on the 2-pyridyl ring (bromine para to the pyridine nitrogen) provides a defined electronic environment for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This regioisomer offers distinct oxidative addition kinetics compared to the 6-bromo-2-pyridyl isomer (bromine ortho to ring N, CAS 2703745-78-0) or the 5-bromo-3-pyridyl isomer (aminoethanol at 3-position, CAS 2580093-40-7), enabling rational selection for library diversification strategies where the coupling outcome is sensitive to the electronic character of the C–Br bond [2].

Procurement for Multi-Step Synthesis Requiring Documented Purity Specifications and Multi-Vendor Availability

CAS 2126088-18-2 is available from at least four independent suppliers with publicly documented purity specifications (≥97% from ChemScene; 97% from Leyan; 95% from AKSci and CymitQuimica) . This multi-vendor landscape provides procurement resilience and competitive pricing options, unlike the (S)-enantiomer dihydrochloride (CAS 2126088-16-0) which lacks publicly disclosed purity specifications from identified suppliers . For GLP or GMP-adjacent synthesis requiring documented quality assurance, the availability of ≥97% purity material with traceable batch certificates supports compliance requirements.

Application
Selection Property
Validation Focus
Chiral β-amino alcohol synthesis
Stereochemical control (R-configuration)
Enantiomer-attribution review; scaffold-level activity context
Aqueous-phase coupling / library synthesis
Dihydrochloride salt solubility and stability
Solution-phase workflow reproducibility; buffer compatibility verification
Pd-catalyzed cross-coupling diversification
5-Bromo-2-pyridyl regioisomeric identity
Electronic environment for oxidative addition; coupling outcome context
Multi-step synthesis with documented purity
Supplier purity specification and multi-vendor availability
Batch quality assurance; COA and specification review
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